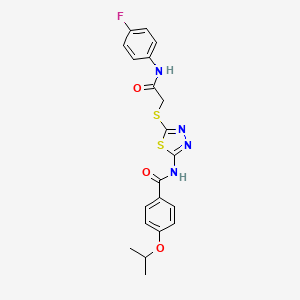
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C20H19FN4O3S2 and its molecular weight is 446.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and neuroprotective properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring and a benzamide moiety, which are known to contribute to various biological activities. The molecular formula of the compound is C20H22FN5O3S, indicating the presence of multiple functional groups that enhance its bioactivity.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties . The thiadiazole moiety is particularly noted for its ability to induce apoptosis in cancer cells and inhibit cell proliferation.
Case Studies
- Thiadiazole Derivatives : A study on various thiadiazole derivatives demonstrated their efficacy against several cancer cell lines. For instance, compounds with the 1,3,4-thiadiazole structure showed IC50 values ranging from 3.58 to 15.36 µM against different cancer cell lines while maintaining lower toxicity towards normal cells .
- Mechanism of Action : The anticancer effect is attributed to the inhibition of DNA synthesis rather than direct apoptosis induction. This characteristic allows for selective targeting of cancer cells while sparing normal cells .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties . The compound's structure allows it to penetrate cellular membranes effectively.
| Activity | Target Organisms | IC50 Values (µM) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 25.17 |
| Escherichia coli | 43.55 | |
| Antifungal | Candida albicans | 30.00 |
Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Neuroprotective Activity
Recent investigations have highlighted the neuroprotective potential of thiadiazole derivatives, including this compound.
Research Findings
- Neuroprotection in vitro : A study evaluated the effects of related thiadiazole derivatives on neuronal cultures exposed to neurotoxic conditions (e.g., serum deprivation and glutamate exposure). The results indicated significant protective effects on neuronal viability .
- Blood-Brain Barrier Penetration : The ability of aminothiadiazoles to cross the blood-brain barrier suggests their potential application in treating neurodegenerative diseases .
Wissenschaftliche Forschungsanwendungen
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis and inhibit cell proliferation in various cancer cell lines. Similar compounds have shown efficacy against cancers by targeting cellular pathways involved in growth and survival.
- Antimicrobial Activity : Thiadiazole derivatives are recognized for their antimicrobial properties. This compound may inhibit the growth of various bacterial strains, contributing to its potential use as an antibiotic agent .
- Anti-inflammatory Effects : The structural characteristics of this compound suggest it may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies and Research Findings
Several studies have investigated the applications of thiadiazole derivatives similar to this compound:
Eigenschaften
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S2/c1-12(2)28-16-9-3-13(4-10-16)18(27)23-19-24-25-20(30-19)29-11-17(26)22-15-7-5-14(21)6-8-15/h3-10,12H,11H2,1-2H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEYQVWUAJUYMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













